molecular formula C12H17NO2 B184524 N-(2-ethoxyphenyl)butanamide CAS No. 21118-79-6

N-(2-ethoxyphenyl)butanamide

Cat. No. B184524
CAS RN: 21118-79-6
M. Wt: 207.27 g/mol
InChI Key: WDQZWPHVBSJGPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxyphenyl)butanamide, also known as NEB, is a synthetic compound that has gained attention in scientific research for its potential therapeutic effects. NEB belongs to the class of compounds called amides, which are derived from carboxylic acids and amines. NEB has been studied for its ability to modulate the activity of certain receptors in the brain, leading to potential benefits for conditions such as pain, anxiety, and addiction.

Mechanism of Action

N-(2-ethoxyphenyl)butanamide's mechanism of action is not fully understood, but it is believed to act as a partial agonist of the mu-opioid receptor. This means that it can bind to the receptor and activate it to some extent, but not as strongly as a full agonist such as morphine. N-(2-ethoxyphenyl)butanamide may also interact with other receptors in the brain, such as the serotonin and dopamine receptors, which could contribute to its therapeutic effects.
Biochemical and Physiological Effects
N-(2-ethoxyphenyl)butanamide has been shown to have a variety of biochemical and physiological effects in animal models. In addition to its effects on pain, anxiety, and addiction, N-(2-ethoxyphenyl)butanamide has been shown to reduce inflammation and oxidative stress, which could have implications for conditions such as arthritis and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-ethoxyphenyl)butanamide as a research tool is that it is relatively easy to synthesize and purify, making it readily available for use in experiments. However, one limitation is that its effects may vary depending on the species and strain of animal used, as well as the dose and route of administration.

Future Directions

There are several potential future directions for research on N-(2-ethoxyphenyl)butanamide. One area of interest is its potential as a treatment for chronic pain, which is a major public health issue. Another area of research could focus on N-(2-ethoxyphenyl)butanamide's effects on other neurotransmitter systems in the brain, such as the glutamate and GABA systems. Additionally, further studies are needed to determine the safety and efficacy of N-(2-ethoxyphenyl)butanamide in humans, as well as its potential for addiction and abuse.

Synthesis Methods

N-(2-ethoxyphenyl)butanamide can be synthesized using a variety of methods, including the reaction of 2-ethoxyaniline with butyric anhydride in the presence of a catalyst. The resulting product is then purified through recrystallization and characterized using spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.

Scientific Research Applications

N-(2-ethoxyphenyl)butanamide has been studied extensively in the field of neuroscience for its potential therapeutic effects. One area of research has focused on N-(2-ethoxyphenyl)butanamide's ability to modulate the activity of the mu-opioid receptor, which is involved in the regulation of pain. Studies have shown that N-(2-ethoxyphenyl)butanamide can reduce pain sensitivity in animal models, suggesting that it may have potential as a pain reliever.
In addition to its potential as a pain reliever, N-(2-ethoxyphenyl)butanamide has also been studied for its effects on anxiety and addiction. Animal studies have shown that N-(2-ethoxyphenyl)butanamide can reduce anxiety-like behavior and decrease the reinforcing effects of drugs of abuse such as cocaine and morphine.

properties

CAS RN

21118-79-6

Product Name

N-(2-ethoxyphenyl)butanamide

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-(2-ethoxyphenyl)butanamide

InChI

InChI=1S/C12H17NO2/c1-3-7-12(14)13-10-8-5-6-9-11(10)15-4-2/h5-6,8-9H,3-4,7H2,1-2H3,(H,13,14)

InChI Key

WDQZWPHVBSJGPV-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=CC=C1OCC

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.